molecular formula C20H19Cl3F3NO2 B4632143 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B4632143
M. Wt: 468.7 g/mol
InChI Key: QLIYELUNTCONLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxyphenyl group, and the addition of the trichloroethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield various reduced forms of the compound.

Scientific Research Applications

2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3F3NO2/c1-11-14(8-19(21,22)23)17-15(9-18(2,3)10-16(17)28)27(11)12-4-6-13(7-5-12)29-20(24,25)26/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIYELUNTCONLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 2
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 3
Reactant of Route 3
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 4
Reactant of Route 4
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 5
Reactant of Route 5
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 6
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

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